Glycyphyllin

Description

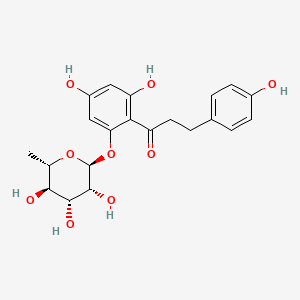

Structure

3D Structure

Propriétés

Numéro CAS |

19253-17-9 |

|---|---|

Formule moléculaire |

C21H24O9 |

Poids moléculaire |

420.4 g/mol |

Nom IUPAC |

1-[2,4-dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C21H24O9/c1-10-18(26)19(27)20(28)21(29-10)30-16-9-13(23)8-15(25)17(16)14(24)7-4-11-2-5-12(22)6-3-11/h2-3,5-6,8-10,18-23,25-28H,4,7H2,1H3/t10-,18-,19+,20+,21-/m0/s1 |

Clé InChI |

GLLUYNRFPAMGQR-PPNXFBDMSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=CC(=CC(=C2C(=O)CCC3=CC=C(C=C3)O)O)O)O)O)O |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=CC(=C2C(=O)CCC3=CC=C(C=C3)O)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2=CC(=CC(=C2C(=O)CCC3=CC=C(C=C3)O)O)O)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Glycyphyllin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyphyllin, a naturally occurring dihydrochalcone, is a subject of growing interest within the scientific community due to its potential pharmacological activities. As a glycoside of phloretin, it belongs to a class of compounds known for their antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its detailed structural data, a plausible biosynthetic pathway, and insights into its potential biological signaling interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is systematically named 1-[2,4-dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one.[1] It is also commonly referred to as Phloretin 2'-O-rhamnoside. The core structure consists of a phloretin aglycone, which is a dihydrochalcone, linked to a rhamnose sugar moiety at the 2'-position via an O-glycosidic bond.

Structural Data

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative overview of its molecular characteristics.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄O₉ | [1] |

| Molecular Weight | 420.4 g/mol | [1] |

| Exact Mass | 420.14203234 Da | [1] |

| CAS Registry Number | 19253-17-9 | [1] |

| IUPAC Name | 1-[2,4-dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | [1] |

| InChI | InChI=1S/C21H24O9/c1-10-18(26)19(27)20(28)21(29-10)30-16-9-13(23)8-15(25)17(16)14(24)7-4-11-2-5-12(22)6-3-11/h2-3,5-6,8-10,18-23,25-28H,4,7H2,1H3/t10-,18-,19+,20+,21-/m0/s1 | [1] |

| InChIKey | GLLUYNRFPAMGQR-PPNXFBDMSA-N | |

| SMILES | C[C@H]1--INVALID-LINK--OC2=CC(=CC(=C2C(=O)CCC3=CC=C(C=C3)O)O)O)O)O">C@@HO | [1] |

Experimental Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound would be a combination of the signals from the phloretin and rhamnose moieties.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the A and B rings of the phloretin backbone.

-

Aliphatic Protons: Signals for the α- and β-methylene protons of the propane chain.

-

Rhamnose Protons: A characteristic anomeric proton signal (H-1") at a downfield chemical shift, along with other sugar protons. The coupling constant of the anomeric proton would confirm the α-configuration of the glycosidic linkage. A doublet for the methyl group (H-6") protons would also be a key indicator of the rhamnose unit.

Expected ¹³C NMR Spectral Features:

-

A downfield signal for the carbonyl carbon (C=O).

-

Signals for the aromatic carbons of the A and B rings.

-

Signals for the aliphatic carbons of the propane chain.

-

Signals corresponding to the six carbons of the rhamnose moiety, including the anomeric carbon (C-1") and the methyl carbon (C-6").

NMR Data for Phloretin (Aglycone): To provide a reference, the reported ¹H and ¹³C NMR data for the aglycone, phloretin, are presented below.

| ¹H NMR (Phloretin) | ¹³C NMR (Phloretin) |

| Position | δ (ppm) |

| 2, 6 | 6.83 (d, J=8.5 Hz) |

| 3, 5 | 7.10 (d, J=8.5 Hz) |

| 4 | - |

| α | 2.89 (t, J=7.6 Hz) |

| β | 3.25 (t, J=7.6 Hz) |

| 3' | 5.88 (s) |

| 5' | 5.88 (s) |

Note: The specific chemical shifts can vary depending on the solvent and instrument frequency.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometric Fragmentation of this compound: In an electrospray ionization mass spectrum (ESI-MS), this compound would be expected to show a prominent pseudomolecular ion, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. Tandem mass spectrometry (MS/MS) of the pseudomolecular ion would likely lead to the cleavage of the glycosidic bond, resulting in a characteristic neutral loss of the rhamnose moiety (146 Da). This would produce a fragment ion corresponding to the protonated or deprotonated phloretin aglycone. Further fragmentation of the phloretin ion would yield smaller fragments characteristic of the dihydrochalcone skeleton.

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 421.1493 | Protonated molecule |

| [M+Na]⁺ | 443.1312 | Sodium adduct |

| [M-H]⁻ | 419.1347 | Deprotonated molecule |

| [M+H - 146]⁺ | 275.0914 | Loss of rhamnose from the protonated molecule (phloretin aglycone) |

| [M-H - 146]⁻ | 273.0768 | Loss of rhamnose from the deprotonated molecule (phloretin aglycone) |

Biosynthesis of this compound

The biosynthesis of this compound involves two main stages: the formation of the phloretin aglycone and the subsequent glycosylation with rhamnose. The biosynthesis of phloretin is a part of the broader phenylpropanoid pathway.

Biosynthetic Pathway of Phloretin

The following diagram illustrates the key enzymatic steps in the biosynthesis of phloretin from the primary metabolite, L-phenylalanine.

Glycosylation of Phloretin to form this compound

Once phloretin is synthesized, it undergoes glycosylation by a specific UDP-glycosyltransferase (UGT). In the case of this compound, a UDP-rhamnose is the sugar donor, and the glycosidic bond is formed at the 2'-hydroxyl group of the A-ring of phloretin.

Potential Biological Signaling Pathways

Phloretin and its glycosides have been reported to exert various biological effects, including anti-inflammatory and antioxidant activities. These effects are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory and Antioxidant Signaling

The diagram below illustrates a plausible mechanism by which this compound, after potential hydrolysis to phloretin, may exert its anti-inflammatory and antioxidant effects by modulating the Nrf2 and NF-κB signaling pathways.

Conclusion

This compound presents a fascinating molecular architecture with a dihydrochalcone core glycosylated with rhamnose. This comprehensive guide has provided a detailed overview of its chemical structure, identification parameters, and a plausible biosynthetic route. Furthermore, the exploration of its potential interactions with key cellular signaling pathways, such as Nrf2 and NF-κB, highlights its promise as a bioactive compound. While detailed experimental spectral data for this compound remains to be fully documented in publicly accessible literature, the information compiled here provides a solid foundation for future research and development endeavors. Further investigation into the precise spectroscopic characterization and biological activities of this compound is warranted to fully unlock its therapeutic potential.

References

Glycyphyllin: A Technical Guide to its Natural Sources, Plant Distribution, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyphyllin, a dihydrochalcone glycoside, is a naturally occurring phenolic compound that has garnered interest for its potential pharmacological activities. As a derivative of phloretin, it belongs to a class of compounds known for their antioxidant, anti-inflammatory, and other health-promoting properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution in the plant kingdom, and a detailed examination of the experimental methodologies relevant to its study. Furthermore, this document outlines the putative biosynthetic pathway of this compound and explores potential cellular signaling pathways it may influence, based on current knowledge of related dihydrochalcones.

Natural Sources and Plant Distribution

This compound has been identified in a select number of plant species, primarily within the families Smilacaceae and Fagaceae. The principal sources identified to date are Smilax glyciphylla and Lithocarpus litseifolius.

Smilax glyciphylla (Sweet Sarsaparilla)

Smilax glyciphylla, commonly known as sweet sarsaparilla, is a climbing plant native to eastern Australia. It is predominantly found in rainforests, sclerophyll forests, and woodlands, with a high concentration in coastal regions.[1] Historically, its leaves, which have a characteristic sweet taste with a bitter undertone, have been used in traditional medicine. The leaves, stems, and flowers of S. glyciphylla are known to contain this compound.[1] While this plant is recognized as a rich source of the compound, specific quantitative data on the concentration of this compound in different plant organs is not extensively documented in current literature.[2]

Lithocarpus litseifolius (Sweet Tea)

Lithocarpus litseifolius is an evergreen tree native to Assam, Indo-China, Hainan, and Southern China, thriving in wet tropical biomes.[3] The leaves of this tree are used to make a sweet tea and are known to be rich in various dihydrochalcones, including phloridzin and trilobatin.[4][5] While this compound is not the most predominantly studied dihydrochalcone in this species, the presence of structurally related compounds suggests that L. litseifolius is a key species for the investigation of dihydrochalcone biosynthesis and diversity.

The following table summarizes the known plant sources of this compound and their geographical distribution.

| Plant Species | Family | Common Name | Native Distribution | Plant Parts Containing this compound |

| Smilax glyciphylla | Smilacaceae | Sweet Sarsaparilla | Eastern Australia (coastal regions) | Leaves, Stems, Flowers |

| Lithocarpus litseifolius | Fagaceae | Sweet Tea | Assam, Indo-China, Hainan, Southern China | Leaves (inferred from related compounds) |

Quantitative Data

Precise quantitative data for this compound across different plant sources and tissues remains an area for further research. However, studies on the closely related dihydrochalcones in Lithocarpus species provide valuable insights into the potential concentrations and distribution patterns. The following table presents data on related dihydrochalcones isolated from the leaves of Lithocarpus polystachyus, a species closely related to L. litseifolius. This data can serve as a proxy for estimating the potential yield of dihydrochalcones from this genus.

| Compound | Plant Part | Concentration (mg/g of crude extract) | Purity (%) |

| Phloridzin | Leaves | 6.4 | 96.7 |

| Trilobatin | Leaves | 48.4 | 98.4 |

| Phloretin | Leaves | 4.7 | 98.1 |

Data from a study on Lithocarpus polystachyus leaves.[6]

Experimental Protocols

Extraction and Isolation of Dihydrochalcones

The following protocol is a generalized method for the extraction and preparative isolation of dihydrochalcones from Lithocarpus species, which can be adapted for the isolation of this compound from its natural sources. This method utilizes High-Speed Counter-Current Chromatography (HSCCC).

1. Preparation of Crude Extract:

-

Air-dry the plant material (e.g., leaves) in a shaded, well-ventilated area.

-

Grind the dried material into a coarse powder.

-

Extract the powdered material with a suitable solvent, such as 80% methanol or a mixture of chloroform and methanol (1:1 v/v), using maceration or Soxhlet extraction.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Preparative High-Speed Counter-Current Chromatography (HSCCC):

-

Two-Phase Solvent System: A two-phase solvent system is crucial for successful separation. A commonly used system for dihydrochalcones is n-hexane/ethyl acetate/ethanol/water (1:4:3:4, v/v/v).[6]

-

HSCCC Operation:

-

Fill the multilayer coil column entirely with the stationary phase (the upper phase of the solvent system).

-

Rotate the column at a specific speed (e.g., 800-900 rpm).

-

Pump the mobile phase (the lower phase of the solvent system) into the column at a defined flow rate.

-

Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a small volume of the biphasic solvent mixture.

-

Monitor the effluent with a UV detector at a suitable wavelength (e.g., 280 nm).

-

Collect fractions based on the resulting chromatogram.

-

3. Purification and Identification:

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing the target compound.

-

Combine the pure fractions and evaporate the solvent to yield the purified dihydrochalcone.

-

Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound and other dihydrochalcones in plant extracts.

-

Chromatographic System: A typical HPLC system would consist of a C18 reversed-phase column.

-

Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile) is commonly employed.

-

Detection: A Diode Array Detector (DAD) or a UV detector set at the maximum absorbance wavelength of the dihydrochalcones (around 280 nm) is used for detection and quantification.

-

Quantification: A calibration curve is generated using a purified standard of the target compound at various concentrations. The concentration of the compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Biosynthesis of this compound

The specific biosynthetic pathway of this compound has not been fully elucidated. However, based on the well-established phenylpropanoid pathway and the biosynthesis of the closely related compound phloridzin (phloretin 2'-O-glucoside), a putative pathway for this compound (phloretin 2'-O-rhamnoside) can be proposed.[3][7] The biosynthesis likely involves the following key steps:

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid.

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid.

-

Formation of p-Coumaroyl-CoA: p-Coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA.

-

Chalcone Synthesis: One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by chalcone synthase (CHS) to form naringenin chalcone.

-

Formation of Phloretin: The specific steps leading from naringenin chalcone to the dihydrochalcone phloretin are less clear but are thought to involve a chalcone reductase (CHR) and possibly other enzymes.

-

Glycosylation: Finally, phloretin is glycosylated at the 2'-hydroxyl group with a rhamnose sugar moiety by a specific UDP-rhamnose:phloretin 2'-O-rhamnosyltransferase to form this compound.

Caption: Putative biosynthetic pathway of this compound.

Potential Signaling Pathways

The cellular signaling pathways specifically modulated by this compound are not yet well-defined. However, research on other dihydrochalcone derivatives provides strong indications of their potential biological targets. Dihydrochalcones have been shown to induce apoptosis in cancer cells through multiple pathways.[8][9]

A study on a dihydrochalcone derivative demonstrated its ability to induce apoptosis in breast cancer cells through the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress pathways.[8][9] Furthermore, this compound was found to inhibit the EGFR/MAPK signaling pathway, which is often dysregulated in cancer.[8][9]

Based on these findings, it is plausible that this compound may exert its biological effects through similar mechanisms. The diagram below illustrates a potential signaling network that could be influenced by this compound, leading to apoptosis.

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This compound is a promising natural product with potential therapeutic applications. Its primary known sources are Smilax glyciphylla and likely Lithocarpus litseifolius. While significant progress has been made in understanding the chemistry and biology of the broader dihydrochalcone class, further research is needed to specifically elucidate the quantitative distribution, biosynthesis, and precise molecular mechanisms of action of this compound. The experimental protocols and putative pathways outlined in this guide provide a solid foundation for researchers to advance the study of this intriguing compound and unlock its full potential in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant activity in Australian native sarsaparilla (Smilax glyciphylla) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phloridzin: biosynthesis, distribution and physiological relevance in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Research progress on dihydrochalcones from Lithocarpus litseifolius extracts in treatment of type 2 diabetes mellitus and its complications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparative isolation, quantification and antioxidant activity of dihydrochalcones from Sweet Tea (Lithocarpus polystachyus Rehd.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dihydrochalcone Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dihydrochalcone Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Putative Biosynthesis of Glycyphyllin in Smilax glyciphylla: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical whitepaper provides an in-depth overview of the proposed biosynthetic pathway of glycyphyllin, a bioactive dihydrochalcone found in Smilax glyciphylla. Given the limited direct research on this specific pathway in S. glyciphylla, this guide synthesizes current knowledge of dihydrochalcone biosynthesis in other plant species to present a putative pathway. It includes hypothesized enzymatic steps, potential regulatory mechanisms, and detailed, adaptable experimental protocols for future research. The aim is to provide a foundational resource for scientists investigating the therapeutic potential of this compound and its production.

Introduction to this compound and Smilax glyciphylla

Smilax glyciphylla, commonly known as sweet sarsaparilla, is a plant native to eastern Australia.[1][2][3] Traditionally, its leaves have been used for their sweet and bitter taste and for their medicinal properties.[1] The characteristic sweet taste is attributed to the presence of this compound, a dihydrochalcone glycoside.[1] this compound's structure has been identified as phloretin-2'-O-α-L-rhamnoside.[4] Dihydrochalcones, as a class of plant secondary metabolites, are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antioxidant and potential anticancer properties.[5][6][7] Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the development of novel therapeutics.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound in Smilax glyciphylla is proposed to follow the general phenylpropanoid pathway, leading to the formation of the dihydrochalcone backbone, which is then glycosylated. This putative pathway is based on established routes for similar compounds in other plant species.[5][6]

The pathway can be divided into three main stages:

-

Phenylpropanoid Pathway Core: This initial stage synthesizes the precursor p-coumaroyl-CoA from L-phenylalanine.

-

Formation of the Phloretin Aglycone: This stage involves the key steps that differentiate dihydrochalcone synthesis from other flavonoid pathways.

-

Glycosylation: The final step involves the attachment of a rhamnose sugar moiety to the phloretin backbone to yield this compound.

The key enzymatic steps are outlined below:

-

L-Phenylalanine is converted to trans-cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) .

-

trans-Cinnamic acid is hydroxylated to form p-coumaric acid by Cinnamate-4-Hydroxylase (C4H) .

-

p-Coumaric acid is then activated to p-coumaroyl-CoA by 4-Coumarate:CoA Ligase (4CL) .

-

From p-coumaroyl-CoA, there are two potential routes to the dihydrochalcone backbone:

-

Route A: p-Coumaroyl-CoA is reduced to p-dihydrocoumaroyl-CoA by a p-Coumaroyl-CoA Reductase or a similar double bond reductase.[8][9] This is then condensed with three molecules of malonyl-CoA by Chalcone Synthase (CHS) to form phloretin .

-

Route B: p-Coumaroyl-CoA is first condensed with three molecules of malonyl-CoA by Chalcone Synthase (CHS) to form naringenin chalcone . Naringenin chalcone is then reduced to phloretin by a Naringenin Chalcone Reductase (NCR) .[10]

-

-

Finally, phloretin is glycosylated at the 2'-hydroxyl group with a rhamnose sugar to form This compound . This reaction is catalyzed by a specific UDP-rhamnose:phloretin 2'-O-rhamnosyltransferase (Glycosyltransferase) .

Below is a diagram illustrating the putative biosynthetic pathway of this compound.

References

- 1. Smilax glyciphylla - Wikipedia [en.wikipedia.org]

- 2. PlantNET - FloraOnline [plantnet.rbgsyd.nsw.gov.au]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant activity in Australian native sarsaparilla (Smilax glyciphylla) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dihydrochalcone glycoside biosynthesis in Malus is regulated by two MYB-like transcription factors and is required for seed development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. openpub.fmach.it [openpub.fmach.it]

- 10. Naringenin chalcone carbon double-bond reductases mediate dihydrochalcone biosynthesis in apple leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glycyphyllin: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyphyllin is a naturally occurring dihydrochalcone glycoside, specifically a phloretin 2'-O-rhamnoside.[1] It is found in the plant Smilax glycyphylla, a species native to Australia. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on data relevant to research and drug development.

Chemical and Physical Properties

This compound is a moderately sized molecule with the chemical formula C21H24O9.[1] Its structure consists of a phloretin aglycone linked to a rhamnose sugar moiety.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H24O9 | [1] |

| Molecular Weight | 420.4 g/mol | [1] |

| Melting Point | 178-180 °C | |

| Boiling Point | Not available | |

| Appearance | White crystalline solid |

Table 2: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | 1-[2,4-dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | [1] |

| SMILES | C[C@H]1--INVALID-LINK--OC2=CC(=CC(=C2C(=O)CCC3=CC=C(C=C3)O)O)O)O)O">C@@HO | [1] |

| InChI | InChI=1S/C21H24O9/c1-10-18(26)19(27)20(28)21(29-10)30-16-9-13(23)8-15(25)17(16)14(24)7-4-11-2-5-12(22)6-3-11/h2-3,5-6,8-10,18-23,25-28H,4,7H2,1H3/t10-,18-,19+,20+,21-/m0/s1 | [1] |

| InChIKey | GLLUYNRFPAMGQR-PPNXFBDMSA-N | [1] |

Solubility

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: Limited ¹³C NMR data is available. The reported chemical shifts are consistent with the dihydrochalcone glycoside structure, showing signals for the aromatic rings of the phloretin core and the sugar carbons of the rhamnose unit.

Infrared (IR) Spectroscopy

Specific IR spectral data for this compound is not available in the reviewed literature. However, based on its structure, the following characteristic absorption bands can be predicted:

-

~3300 cm⁻¹ (broad): O-H stretching vibrations from the multiple hydroxyl groups.

-

~2900 cm⁻¹: C-H stretching vibrations of the aliphatic and aromatic moieties.

-

~1630 cm⁻¹: C=O stretching vibration of the ketone group in the dihydrochalcone core.

-

~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1200-1000 cm⁻¹: C-O stretching vibrations from the glycosidic bond and alcohol groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption maxima for this compound are not detailed in the available literature. Dihydrochalcones typically exhibit absorption maxima in the range of 280-330 nm.

Mass Spectrometry (MS)

The exact mass of this compound is 420.14203234 Da. While detailed fragmentation patterns from tandem mass spectrometry are not extensively reported, predicted adducts include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[2]

Experimental Protocols

Synthesis of this compound

A method for the chemical synthesis of this compound has been reported. The key steps involve:

-

Glycosylation: Reaction of a suitable phloretin derivative with a protected rhamnosyl donor.

-

Deprotection: Removal of protecting groups to yield this compound.

A detailed, step-by-step protocol for the total synthesis is not publicly available.

Isolation from Smilax glycyphylla

A detailed experimental protocol for the isolation and purification of this compound from Smilax glycyphylla is not available in the current literature. A general workflow for the isolation of similar natural products would typically involve:

Caption: A generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively studied. However, related flavonoids and dihydrochalcones are known to possess a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] The mechanisms of action for these compounds often involve the modulation of key cellular signaling pathways.

While no specific signaling pathways have been definitively identified for this compound, based on the activities of structurally similar compounds, it is plausible that this compound may influence the following pathways:

-

NF-κB Signaling Pathway: Many flavonoids are known to inhibit the NF-κB pathway, a critical regulator of inflammation.[2][6][7][8][9][10][11] Inhibition of this pathway would lead to a decrease in the production of pro-inflammatory cytokines.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Some flavonoids can modulate this pathway, which could contribute to potential anticancer effects.[3][4][12][13][14][15][16]

Caption: Potential modulation of the MAPK signaling pathway by this compound.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Dysregulation of the PI3K/Akt pathway is common in cancer. Certain natural compounds have been shown to inhibit this pathway.[2][10][17][18][19][20][21][22][23][24]

Caption: Possible inhibitory effect of this compound on the PI3K/Akt pathway.

It is critical to note that the involvement of this compound in these pathways is currently hypothetical and requires experimental validation.

Conclusion and Future Directions

This compound is a dihydrochalcone glycoside with a well-defined chemical structure. However, a comprehensive understanding of its physical, chemical, and particularly its biological properties is still lacking. Further research is warranted in the following areas:

-

Detailed Physicochemical Characterization: Comprehensive studies on its solubility, boiling point, and full spectroscopic analysis (¹H NMR, detailed ¹³C NMR, IR, UV-Vis, and MS/MS) are needed.

-

Isolation and Purification: Development and publication of a detailed and optimized protocol for the isolation of this compound from Smilax glycyphylla would greatly facilitate further research.

-

Biological Activity Screening: A broad screening of the biological activities of this compound, including its antioxidant, anti-inflammatory, antimicrobial, and anticancer potential, is essential.

-

Mechanism of Action Studies: In-depth studies are required to elucidate the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

This technical guide summarizes the current knowledge on this compound and highlights the significant gaps that need to be addressed by the scientific community to fully explore the potential of this natural product in research and drug development.

References

- 1. Polyphyllin D Shows Anticancer Effect through a Selective Inhibition of Src Homology Region 2-Containing Protein Tyrosine Phosphatase-2 (SHP2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 3. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. Modulation of the age-related nuclear factor-kappaB (NF-kappaB) pathway by hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction from Terminalia chebula fruits contributes to its anti-inflammatory action in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-inflammatory activity of phylligenin, a lignan from the fruits of Forsythia koreana, and its cellular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]

- 12. An Update on the Effects of Glyceollins on Human Health: Possible Anticancer Effects and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mechanisms of anticancer activities of polyphyllin VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advanced glycation endproducts stimulate the MAP-kinase pathway in tubulus cell line LLC-PK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. whitman.edu [whitman.edu]

- 16. youtube.com [youtube.com]

- 17. Polyphyllin II Restores Sensitization of the Resistance of PC-9/ZD Cells to Gefitinib by a Negative Regulation of the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Elucidation of fragmentation mechanisms of protonated Peptide ions and their products: a case study on glycylglycylglycine using density functional theory and threshold collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products | MDPI [mdpi.com]

- 22. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. HPLC-UV/Vis-APCI-MS/MS Determination of Major Carotenoids and Their Bioaccessibility from "Delica" (Cucurbita maxima) and "Violina" (Cucurbita moschata) Pumpkins as Food Traceability Markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycyphyllin CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycyphyllin, a dihydrochalcone glycoside. The document details its chemical properties, biological activities, and relevant experimental methodologies, presenting data in a clear and accessible format for researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound, also known as Phloretin 2'-O-rhamnoside, is a naturally occurring compound. Its fundamental chemical identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 19253-17-9 | [1][2] |

| Molecular Formula | C21H24O9 | [1][3] |

| Molecular Weight | 420.4 g/mol | |

| IUPAC Name | 1-[2,4-dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | [1] |

| Synonyms | Phloretin 2'-O-rhamnoside, Glycyphirin A | [1][4] |

Biological Activity and Signaling Pathways

Further research is required to delineate the specific biological activities and associated signaling pathways of this compound. This section will be updated as more experimental data becomes available.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are currently being compiled from relevant literature. This section will provide step-by-step methodologies for key experiments.

Logical Relationships and Workflows

The following diagram illustrates a general workflow for the investigation of a natural product like this compound, from initial identification to potential therapeutic application.

Caption: A generalized workflow for natural product drug discovery and development.

References

Unveiling the Spectroscopic Signature of Glycyphyllin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Glycyphyllin, a dihydrochalcone glycoside. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and further investigation of this natural compound in research and drug development settings.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the elemental composition and molecular weight of a compound. For this compound (C₂₁H₂₄O₉), the precise mass provides a high degree of confidence in its identification.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄O₉ | [1] |

| Exact Mass | 420.14203234 Da | [1] |

| Monoisotopic Mass | 420.14203234 Da | [1] |

Expected Fragmentation Pattern

In the case of this compound, which is a rhamnoside, the initial fragmentation in MS/MS analysis would be expected to show the loss of the rhamnose group (C₆H₁₀O₄, 146.0579 Da). Further fragmentation of the aglycone (phloretin) would then occur.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. The following tables summarize the available ¹³C NMR spectral data for this compound.

Table 2: ¹³C NMR Spectral Data for this compound

| Atom No. | Chemical Shift (ppm) | Reference |

| Aglycone Moiety | ||

| C-1 | 203.42 | [3] |

| C-2' | 165.00 | [3] |

| C-4' | 164.83 | [3] |

| C-6' | 159.81 | [3] |

| C-α | Data not available | |

| C-β | Data not available | |

| C-1' | Data not available | |

| C-2 | Data not available | |

| C-3 | Data not available | |

| C-4 | Data not available | |

| C-5 | Data not available | |

| C-6 | Data not available | |

| Rhamnose Moiety | ||

| C-1'' | Data not available | |

| C-2'' | Data not available | |

| C-3'' | Data not available | |

| C-4'' | Data not available | |

| C-5'' | Data not available | |

| C-6'' (CH₃) | 17.95 | [3] |

Note: A complete, assigned ¹³C and ¹H NMR dataset for this compound is not available in the cited literature. The provided data is partial and based on the synthesis of this compound. A full spectrum is available on SpectraBase but requires a subscription to view in its entirety.[4]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of Mass Spectrometry and NMR data for flavonoid glycosides like this compound, based on established methodologies.

Mass Spectrometry Protocol (LC-MS/MS)

This protocol outlines a general procedure for the analysis of flavonoid glycosides using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Dissolve a purified sample of this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A common gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compound.[5]

-

Flow Rate: 0.2 - 0.4 mL/min.[5]

-

Column Temperature: 30 - 40 °C.[5]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) is commonly used, and data should be acquired in both positive and negative ion modes for comprehensive analysis.[2][6]

-

Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended.[5]

-

MS Scan: Acquire full scan MS data to determine the precursor ion mass.

-

MS/MS Scan: Perform MS/MS experiments on the precursor ion to obtain fragmentation spectra, which is crucial for structural elucidation.[2]

-

NMR Spectroscopy Protocol

This protocol describes a general method for acquiring ¹H and ¹³C NMR spectra of flavonoid glycosides.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). The choice of solvent is critical to ensure good solubility and minimize overlapping signals.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR:

-

Acquire a standard 1D proton spectrum to observe the proton signals.

-

-

¹³C NMR:

-

Acquire a standard 1D carbon spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is essential for assigning the overall structure and the position of the glycosidic linkage.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum and pick peaks for all spectra for further analysis.

-

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis of a natural product like this compound.

Caption: A generalized workflow for the extraction, purification, and spectroscopic analysis of this compound.

Potential Signaling Pathways Modulated by Flavonoids

Flavonoids are known to interact with various cellular signaling pathways. While the specific pathways modulated by this compound require further investigation, the diagram below illustrates some of the key pathways commonly affected by this class of compounds.[7][8][9][10]

Caption: Plausible signaling pathways that may be modulated by flavonoids such as this compound.

References

- 1. This compound | C21H24O9 | CID 442412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Technical Guide: Solubility of Glycyphyllin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of glycyphyllin, a dihydrochalcone glycoside known for its sweet taste, in various organic solvents. Understanding the solubility of this natural compound is critical for its extraction, purification, formulation, and in vitro studies. This document compiles available quantitative data, details a standard experimental protocol for solubility determination, and explores the potential biological signaling pathways influenced by this compound.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and therapeutic efficacy. While comprehensive quantitative data for this compound across a wide range of organic solvents is limited in publicly available literature, existing information indicates its solubility characteristics.

| Solvent | Solubility | Remarks |

| Methanol | Soluble | A product datasheet indicates solubility in methanol.[1] |

| Alcohol (general) | Easily Soluble | Especially in hot alcohol.[2] |

| Ether | Partially Soluble | Some degree of solubility has been noted.[2] |

| Chloroform | Insoluble | This compound does not readily dissolve in chloroform.[2] |

| Benzene | Insoluble | Found to be insoluble in benzene.[2] |

| Light Petroleum | Insoluble | This compound shows no significant solubility in light petroleum.[2] |

Note: The term "soluble" is qualitative. For drug development and formulation, precise quantitative determination, as outlined in the protocol below, is essential.

Experimental Protocol for Solubility Determination

A standardized and reproducible protocol is crucial for determining the solubility of a compound. The shake-flask method is a widely accepted technique for establishing equilibrium solubility.[3]

Principle

An excess amount of the solid compound (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is achieved, meaning the concentration of the dissolved solute in the solvent remains constant. The concentration of the dissolved compound in the supernatant is then quantified.

Materials and Equipment

-

This compound (pure solid)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, DMSO)

-

Analytical balance

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology

-

Preparation: Add an excess amount of this compound to a glass vial. The excess solid should be visually present throughout the experiment.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[3] Preliminary experiments are recommended to determine the time required to reach equilibrium.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the liquid phase.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

Caption: Experimental workflow for determining this compound solubility.

Biological Relevance: Potential Signaling Pathway Interactions

This compound is a flavonoid, a class of natural compounds known to modulate various cellular signaling pathways.[5] Understanding these interactions is crucial for drug development, as they can underpin the therapeutic effects of the compound. While specific pathways for this compound are not extensively detailed, flavonoids, in general, are known to influence pathways critical in cancer, inflammation, and metabolic diseases.[5][6]

Key signaling pathways potentially modulated by flavonoids like this compound include:

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway in regulating cell growth, proliferation, and survival. Many natural compounds, including flavonoids, have been shown to inhibit this pathway, which is often dysregulated in cancer.[5][7]

-

NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation. Flavonoids can suppress the activation of NF-κB, thereby exerting anti-inflammatory effects.[5][6]

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and regulate processes such as cell proliferation, differentiation, and apoptosis.[6]

Caption: Potential signaling pathways modulated by flavonoids like this compound.

Conclusion

This guide provides foundational knowledge on the solubility of this compound in organic solvents. The tabulated data summarizes current knowledge, while the detailed experimental protocol offers a robust framework for generating precise, quantitative solubility data essential for research and development. Furthermore, the exploration of potential interactions with key cellular signaling pathways highlights the therapeutic promise of this compound and provides a basis for further mechanistic studies. Accurate and comprehensive solubility profiling is a critical first step in unlocking the full potential of this promising natural compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. LXXXV.—this compound, the sweet principle of smilax glycyphylla - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 3. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Glycyphyllin: A Technical Guide to its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycyphyllin, a dihydrochalcone glycoside. Due to the absence of a clearly documented historical discovery event in publicly available literature, this document focuses on the compound's chemical characterization, known biological activities, and the experimental methodologies used to elucidate them.

Chemical Characterization

This compound is chemically identified as 1-[2,4-dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one.[1] It is classified as an alpha-L-rhamnoside and is structurally related to phloretin.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H24O9 | PubChem[1][2] |

| Molecular Weight | 420.4 g/mol | PubChem[1] |

| Monoisotopic Mass | 420.14203234 Da | PubChem[1] |

| CAS Number | 19253-17-9 | PubChem[1] |

| ChEBI ID | CHEBI:27400 | PubChem[1] |

| KEGG ID | C09754 | PubChem[1] |

| LIPID MAPS ID | LMPK12120516 | PubChem[1] |

Experimental Protocols for Characterization

Diagram 1: General Workflow for Natural Product Characterization

Caption: A typical experimental workflow for the isolation and structural identification of a natural compound.

Methodology Details:

-

Extraction and Isolation: The process begins with the collection, drying, and grinding of the plant material. This is followed by extraction using appropriate solvents to obtain a crude extract. Fractionation techniques like column chromatography are then employed to separate the components of the extract based on their polarity. Finally, High-Performance Liquid Chromatography (HPLC) is used for the final purification of the compound.

-

Structure Elucidation: The purified compound is then subjected to a battery of analytical techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) provides information about the number and types of protons and carbons, while 2D NMR experiments (like COSY, HSQC, and HMBC) are used to establish the connectivity between atoms and elucidate the complete chemical structure.[3]

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques are used to identify the presence of specific functional groups within the molecule.

-

Biological Activities and Signaling Pathways

Research into natural compounds often reveals a variety of biological activities. While specific early studies on this compound's bioactivity are not detailed in the initial search results, the general approach to discovering such activities and associated signaling pathways is well-established. Natural compounds are known to modulate various signaling pathways involved in diseases like cancer.

References

The Dihydrochalcone Triangle: A Technical Guide to Glycyphyllin, Phloretin, and Phlorizin for Researchers and Drug Development Professionals

An in-depth exploration of the chemical relationships, biosynthetic pathways, and comparative biological activities of three structurally related dihydrochalcones.

This technical guide provides a comprehensive overview of glycyphyllin, phloretin, and its glucoside, phlorizin, for researchers, scientists, and drug development professionals. This document delves into their core chemical structures, biosynthetic origins, and a comparative analysis of their biological activities, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Chemical Structures and Relationship

This compound, phloretin, and phlorizin are all members of the dihydrochalcone class of flavonoids, characterized by a C6-C3-C6 carbon skeleton. Their fundamental structural relationship revolves around the aglycone phloretin .

-

Phloretin: (3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one) is the foundational molecule. Its flexible structure, lacking a heterocyclic C ring, is key to its biological interactions.

-

Phlorizin: This is the 2'-O-glucoside of phloretin, meaning a glucose molecule is attached at the 2'-hydroxyl group of the phloretin structure via a β-glycosidic bond.[1]

-

This compound: This is the 2'-O-rhamnoside of phloretin, where a rhamnose sugar moiety is attached at the same 2'-position.[2] this compound is notably found in the leaves of the Australian native sarsaparilla, Smilax glyciphylla.[3][4]

The primary relationship is one of glycosylation, with phloretin being the parent aglycone to both phlorizin and this compound. This structural difference, the presence and type of sugar moiety, significantly influences their respective biological activities and bioavailability.

Biosynthesis of Phloretin and its Glycosides

The biosynthesis of these dihydrochalcones originates from the phenylpropanoid pathway. The core structure of phloretin is synthesized from p-coumaroyl-CoA and three molecules of malonyl-CoA.[5] The pathway diverges from the main flavonoid biosynthesis route.

Subsequently, phloretin can be glycosylated to form phlorizin or this compound. The formation of phlorizin involves the action of a UDP-glucose:phloretin 2′-O-glycosyltransferase.[6] While the specific enzyme for the rhamnosylation of phloretin to form this compound is not as well-characterized, it would involve a similar enzymatic transfer of a rhamnose sugar.

Comparative Biological Activities

The biological activities of these three compounds are intricately linked to their structures, particularly the presence or absence of the sugar moiety. Phloretin, as the aglycone, generally exhibits more potent direct antioxidant and anti-inflammatory effects in vitro. The glycosides, phlorizin and this compound, may act as prodrugs, releasing phloretin upon hydrolysis by intestinal enzymes.

Antioxidant Activity

Phloretin consistently demonstrates superior antioxidant activity compared to phlorizin in various in vitro assays. This is attributed to the free hydroxyl groups on the phloretin molecule, which are crucial for radical scavenging.

| Compound | Assay | IC50 / Activity | Reference |

| Phloretin | DPPH | 12.95 mg AAE/L | [7] |

| FCRC | 86.73 mg GAE/L | [7] | |

| IRC | 1.15 mg GAE/L | [7] | |

| Phlorizin | DPPH | 3.52 mg AAE/L | [7] |

| FCRC | 73.69 mg GAE/L | [7] | |

| IRC | 0.88 mg GAE/L | [7] | |

| This compound | - | Data for the purified compound is not available. A hot water extract of Smilax glyciphylla (a rich source of this compound) showed an IC50 of 10 µg/mL for inhibition of Fe2+/ascorbate-induced liposome peroxidation and an IC50 of 50 µg/mL for quenching superoxide anions. | [3] |

AAE: Ascorbic Acid Equivalent; GAE: Gallic Acid Equivalent

Anti-inflammatory Activity

Phloretin exhibits significant anti-inflammatory properties, while phlorizin is largely inactive in its glycosidic form in many standard in vitro models. Data for purified this compound is currently unavailable.

| Compound | Assay | Effect | Quantitative Data | Reference |

| Phloretin | LPS-stimulated RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) production | IC50 ≈ 5.2 µM | [6] |

| Inhibition of PGE2, IL-6, TNF-α | Significant inhibition at 10 µM | [8] | ||

| Phlorizin | LPS-stimulated RAW 264.7 macrophages | No significant inhibition of inflammatory mediators | No effect observed up to 100 µM | [6][8] |

| This compound | - | Data for the purified compound is not available. | - | - |

Glucose Transport Inhibition

Phlorizin is a well-known inhibitor of sodium-glucose cotransporters (SGLTs), particularly SGLT1 and SGLT2.[9] Phloretin, its aglycone, is a less potent SGLT inhibitor but can inhibit facilitative glucose transporters (GLUTs).[6] The inhibitory activity of this compound on glucose transport has not been extensively studied.

| Compound | Transporter Target | Potency | Reference |

| Phlorizin | SGLT1 and SGLT2 | Potent inhibitor | [9] |

| Phloretin | SGLTs and GLUTs | Less potent SGLT inhibitor, inhibits GLUTs | [6][9] |

| This compound | - | Data not available | - |

Experimental Protocols

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[5]

Protocol:

-

Preparation of Reagents:

-

DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Test compounds: Prepare stock solutions of this compound, phloretin, and phlorizin in methanol. Create a series of dilutions to determine the IC50 value.

-

Positive control: Prepare a stock solution of a standard antioxidant, such as ascorbic acid or Trolox, and a series of dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the test compound or standard solution at various concentrations to the wells.

-

Add 150 µL of the DPPH solution to each well.

-

For the control, add 50 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Anti-inflammatory Assay in LPS-Stimulated Macrophages

Principle: This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria.[10]

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds (this compound, phloretin, phlorizin) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature.

-

Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve of sodium nitrite.

-

-

Cytokine Measurement (ELISA):

-

Measure the concentrations of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compounds compared to the LPS-stimulated control.

-

Determine the IC50 values where possible.

-

Cellular Glucose Uptake Assay

Principle: This assay measures the uptake of a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), into cells. Inhibition of this uptake by a test compound indicates its effect on glucose transporters.[11][12]

Protocol:

-

Cell Culture:

-

Culture a suitable cell line (e.g., adipocytes, muscle cells, or cancer cells) in a 96-well black, clear-bottom plate.

-

-

Assay Procedure:

-

Wash the cells with glucose-free buffer.

-

Pre-incubate the cells with the test compounds (this compound, phloretin, phlorizin) at various concentrations in glucose-free buffer for a specified time (e.g., 30 minutes).

-

Add 2-NBDG to the wells and incubate for a defined period (e.g., 30-60 minutes).

-

-

Measurement:

-

Wash the cells with cold buffer to remove extracellular 2-NBDG.

-

Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of glucose uptake for each concentration of the test compounds compared to the control (no inhibitor).

-

Determine the IC50 values.

-

Signaling Pathways

Phloretin and phlorizin have been shown to modulate several key signaling pathways involved in inflammation and other cellular processes. The primary mechanisms involve the inhibition of the NF-κB and MAPK pathways.

Inhibition of NF-κB Signaling Pathway by Phloretin

Phloretin has been demonstrated to inhibit the activation of the transcription factor NF-κB, a master regulator of inflammatory responses.[6] This inhibition prevents the transcription of numerous pro-inflammatory genes.

Modulation of MAPK Signaling Pathway by Phloretin

Phloretin can also suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK.[13] These kinases are involved in the signaling cascades that lead to the expression of inflammatory mediators.

Conclusion

This compound, phloretin, and phlorizin represent a fascinating trio of structurally related dihydrochalcones with distinct biological profiles. Phloretin stands out for its direct antioxidant and potent anti-inflammatory activities in vitro, while its glycoside, phlorizin, is a well-established inhibitor of SGLT-mediated glucose transport. The biological activity of this compound remains the least characterized, with current evidence suggesting it may primarily serve as a prodrug for its aglycone, phloretin. For researchers and drug development professionals, understanding these nuances is critical for harnessing the therapeutic potential of this class of compounds. Further investigation into the specific biological activities of purified this compound is warranted to complete our understanding of this dihydrochalcone triangle.

References

- 1. Comparison of Antioxidant Capacity and Network Pharmacology of Phloretin and Phlorizin against Neuroinflammation in Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant activity in Australian native sarsaparilla (Smilax glyciphylla) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Smilax glyciphylla - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of Antioxidant Capacity and Network Pharmacology of Phloretin and Phlorizin against Neuroinflammation in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarworks.uark.edu [scholarworks.uark.edu]

- 12. Comparison of Glucose Uptake Assay Methods [promega.sg]

- 13. researchgate.net [researchgate.net]

Potential Pharmacological Activities of Glycyphyllin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyphyllin, a dihydrochalcone glycoside, has emerged as a compound of interest in pharmacological research due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivities, with a focus on its antioxidant, anti-inflammatory, antidiabetic, and anticancer effects. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a resource for researchers and professionals in the field of drug discovery and development. While specific quantitative data for this compound remains limited in the current body of scientific literature, this guide draws upon information from related flavonoid compounds to provide a foundational understanding and to guide future research.

Introduction

This compound is a naturally occurring dihydrochalcone, a type of flavonoid, predominantly found in the leaves of Smilax glycyphylla and other plant species. Flavonoids as a class are well-recognized for their diverse pharmacological effects, which has spurred interest in the specific properties of individual compounds like this compound. Preliminary studies and the known activities of structurally similar compounds suggest that this compound may possess significant antioxidant, anti-inflammatory, antidiabetic, and anticancer potential. This guide aims to consolidate the existing, albeit limited, knowledge on this compound and to provide a framework for its further investigation as a potential therapeutic agent.

Pharmacological Activities

Antioxidant Activity

The antioxidant properties of flavonoids are often attributed to their ability to scavenge free radicals and chelate metal ions. While specific studies quantifying the antioxidant activity of this compound are not widely available, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method used to evaluate this property for similar compounds.

Table 1: Antioxidant Activity of Related Flavonoids (Illustrative)

| Compound | Assay | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Quercetin | DPPH | 2.5 ± 0.3 | [1] |

| Kaempferol | DPPH | 5.8 ± 0.5 | [1] |

| Luteolin | DPPH | 3.1 ± 0.2 |[1] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids have been shown to exert anti-inflammatory effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. The in vitro protein denaturation assay is a common method to screen for anti-inflammatory potential.

Table 2: Anti-inflammatory Activity of a Plant Extract Containing Flavonoids (Illustrative)

| Extract/Compound | Assay | IC50 Value (µg/mL) |

|---|---|---|

| Phyllanthus niruri extract | Egg Albumin Denaturation | 80.40 |

| Diclofenac Sodium (Standard) | Egg Albumin Denaturation | 64.30 |

Antidiabetic Activity

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. Several flavonoids have demonstrated potent α-glucosidase inhibitory activity.

Table 3: α-Glucosidase Inhibitory Activity of Related Flavonoids (Illustrative)

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| Quercetin | 15 | [2] |

| Luteolin | ~2-75 | [3] |

| Myricetin | ~2-75 |[3] |

Anticancer Activity

Table 4: Cytotoxic Activity of Related Flavonoids against MCF-7 Breast Cancer Cells (Illustrative)

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| Apigenin | 25.0 | [4] |

| Luteolin | 10.0 | [4] |

| Kaempferol | 15.0 |[4] |

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Methodology:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound (this compound) in a suitable solvent.

-

In a 96-well plate, add a specific volume of the test compound solution to each well.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against compound concentration.[4][5][6][7]

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Methodology:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Prepare various concentrations of the test compound (this compound).

-

In a 96-well plate, pre-incubate the enzyme with the test compound for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the pNPG substrate.

-

Incubate the mixture at 37°C for a set period (e.g., 20 minutes).

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm.

-

Acarbose is commonly used as a standard inhibitor.

-

The percentage of inhibition is calculated, and the IC50 value is determined.[2][8]

MTT Cytotoxicity Assay

This colorimetric assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (this compound) for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.[9][10][11][12]

Protein Denaturation Inhibition Assay

This assay evaluates the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammation.

Methodology:

-

Prepare a reaction mixture containing egg albumin or bovine serum albumin (BSA) in phosphate-buffered saline (pH 6.4).

-

Add various concentrations of the test compound (this compound) to the reaction mixture.

-

Induce denaturation by heating the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 5-10 minutes).

-

After cooling, measure the turbidity of the solution by reading the absorbance at 660 nm.

-

A non-steroidal anti-inflammatory drug (NSAID) like diclofenac sodium is often used as a positive control.

-

The percentage of inhibition of protein denaturation is calculated, and the IC50 value is determined.[6][9][13]

Signaling Pathways and Mechanisms of Action

Flavonoids often exert their biological effects by modulating intracellular signaling cascades. While the specific pathways affected by this compound require further investigation, the NF-κB and MAPK signaling pathways are common targets for the anti-inflammatory actions of many flavonoids.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids are known to inhibit this pathway by preventing IκB degradation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. The pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Flavonoids can interfere with this pathway at various levels.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to other bioactive flavonoids suggests a range of pharmacological activities, including antioxidant, anti-inflammatory, antidiabetic, and anticancer effects. However, a significant gap exists in the literature regarding specific quantitative data on the bioactivities of purified this compound. Future research should focus on isolating or synthesizing pure this compound and systematically evaluating its efficacy in a battery of in vitro and in vivo models. Elucidating its precise mechanisms of action, including its effects on key signaling pathways such as NF-κB and MAPK, will be crucial for understanding its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such investigations, which are essential to unlock the full pharmacological promise of this compound.

References

- 1. youtube.com [youtube.com]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Glycyrrhizin Attenuates MPTP Neurotoxicity in Mouse and MPP-Induced Cell Death in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]